N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine

Catalog No.
S11605095
CAS No.
M.F
C16H22N6O
M. Wt
314.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-tri...

Product Name

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine

IUPAC Name

N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,8-dimethylquinazolin-2-amine

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

InChI

InChI=1S/C16H22N6O/c1-11-5-4-6-13-12(2)19-16(20-14(11)13)21-15-17-9-22(10-18-15)7-8-23-3/h4-6H,7-10H2,1-3H3,(H2,17,18,19,20,21)

InChI Key

QFBVWTPOAVCTII-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCOC)C

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine is a complex organic compound notable for its unique structural features and potential biological activities. The compound consists of a quinazoline core substituted with a tetrahydro-1,3,5-triazin moiety. The presence of the methoxyethyl group enhances its solubility and may influence its interaction with biological targets. This compound's molecular formula is C15H20N4O, and it has a molecular weight of approximately 272.35 g/mol.

The chemical reactivity of N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine can be characterized by several potential reactions:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  • Acid-Base Reactions: The amine can act as a base, allowing it to form salts with acids.
  • Condensation Reactions: The compound may undergo condensation reactions to form larger molecules or complexes.

These reactions are significant in the context of medicinal chemistry and drug development.

Research indicates that compounds similar to N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine exhibit various biological activities:

  • Antitumor Activity: Quinazoline derivatives are often explored for their potential as anticancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation.
  • Antimicrobial Properties: Some studies suggest that triazine derivatives possess antimicrobial activity against various pathogens.
  • CNS Activity: Compounds with similar structures may also exhibit neuroprotective effects or influence neurotransmitter systems.

The synthesis of N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine typically involves multi-step organic synthesis techniques:

  • Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
  • Introduction of the Tetrahydro-Triazine Moiety: This step may involve the reaction of an appropriate amine with suitable carbonyl compounds under acidic or basic conditions to form the triazine ring.
  • Final Amine Coupling: The final step involves coupling the triazine derivative with a substituted amine to yield the target compound.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity profile, this compound could serve as a lead candidate for drug development targeting cancer or infectious diseases.
  • Agricultural Chemistry: If shown to possess herbicidal properties, it could be explored as a new agrochemical agent.

Interaction studies involving N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine focus on its binding affinity to various biological targets:

  • Kinase Inhibition Studies: Evaluating the compound's ability to inhibit specific kinases that are critical in cancer pathways.
  • Receptor Binding Affinity: Assessing how well the compound binds to neurotransmitter receptors could provide insights into its potential CNS effects.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds exhibit structural similarities to N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
4-AnilinoquinazolineAniline group on quinazolineAnticancerLacks triazine moiety
7-AminoquinazolineAmino substitution at position 7AntimicrobialNo methoxy group
1-MethyltriazoleTriazole ring structureAntifungalSimpler structure without quinazoline

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine is unique due to its combination of both quinazoline and tetrahydro-triazine structures along with specific substituents that may enhance its solubility and bioactivity compared to other compounds listed above.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

314.18550935 g/mol

Monoisotopic Mass

314.18550935 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types